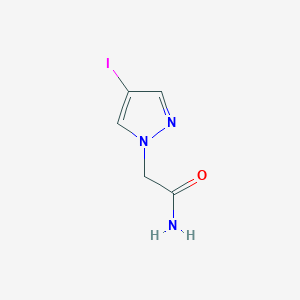
2-(2-Ethoxyethyl)piperidine hydrochloride
Overview
Description
2-(2-Ethoxyethyl)piperidine hydrochloride is a chemical compound with the molecular formula C9H19NO•HCl and a molecular weight of 193.71 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is a derivative of piperidine, a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products .
Preparation Methods
The synthesis of 2-(2-Ethoxyethyl)piperidine hydrochloride typically involves the reaction of piperidine with 2-chloroethanol under basic conditions to form 2-(2-hydroxyethyl)piperidine. This intermediate is then reacted with ethyl iodide to introduce the ethoxy group, resulting in 2-(2-ethoxyethyl)piperidine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
These optimizations may include the use of different solvents, catalysts, and purification techniques to enhance the efficiency of the process .
Chemical Reactions Analysis
2-(2-Ethoxyethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Ethoxyethyl)piperidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethyl)piperidine hydrochloride is not well-defined, but it is believed to interact with various molecular targets and pathways. The compound’s effects are likely mediated through its interaction with enzymes and receptors, influencing biological processes at the molecular level . Further research is needed to elucidate the specific pathways and targets involved.
Comparison with Similar Compounds
2-(2-Ethoxyethyl)piperidine hydrochloride can be compared with other piperidine derivatives, such as:
1-(2-Ethoxyethyl)piperidine: Similar in structure but lacks the hydrochloride salt form.
2-(2-Hydroxyethyl)piperidine: An intermediate in the synthesis of this compound.
N-ethoxyethylpiperidine derivatives: These compounds have similar structural features and are used in various research applications.
The uniqueness of this compound lies in its specific ethoxyethyl substitution and its hydrochloride salt form, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-ethoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-2-11-8-6-9-5-3-4-7-10-9;/h9-10H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDSVYYTFGPQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde](/img/structure/B1388653.png)



![3-(1H-benzo[d]imidazol-2-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid](/img/structure/B1388659.png)
![tert-Butyl 1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1388660.png)



![6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine](/img/structure/B1388665.png)
![6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine](/img/structure/B1388666.png)
![6-Iodo-7-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1388667.png)
